6-Fluoro-7-methyl-7H-purine
Overview
Description
6-Fluoro-7-methyl-7H-purine is a fluorinated purine derivative. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-7H-purine typically involves several key steps:
Tertiary Amine Displacement: This method involves the displacement of a 6-halo substituent with a tertiary amine, followed by fluoride displacement of the intermediate.
Diazotization-Fluorodediazonation: This strategy involves the diazotization of an amino group followed by fluorodediazonation to introduce the fluorine atom.
Direct Halogen Exchange (HALEX): This method involves the direct exchange of a halogen atom with fluorine under specific conditions.
Ring Closure: This involves the ring closure of an appropriately substituted precursor to form the purine ring with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound often involve scaling up the above synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methyl-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The purine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purines, while oxidation and reduction can lead to different oxidation states and functional groups .
Scientific Research Applications
6-Fluoro-7-methyl-7H-purine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-7H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom can enhance the compound’s binding affinity and specificity for these targets, leading to altered biochemical pathways. For example, the compound may inhibit specific enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Fluoropurine: Similar in structure but lacks the methyl group at the 7-position.
7-Methylpurine: Similar in structure but lacks the fluorine atom at the 6-position.
6-Chloro-7-methyl-7H-purine: Similar in structure but has a chlorine atom instead of fluorine at the 6-position.
Uniqueness
6-Fluoro-7-methyl-7H-purine is unique due to the presence of both the fluorine atom at the 6-position and the methyl group at the 7-position. This combination of substituents can significantly alter its chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
6-fluoro-7-methylpurine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLCPAPIEQNLNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659303 | |
Record name | 6-Fluoro-7-methyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34792-95-5 | |
Record name | 6-Fluoro-7-methyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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